2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid typically involves the following steps:
Naphthalene Functionalization: The naphthalene ring is functionalized to introduce a suitable leaving group, such as a halide.
Dimethylamino Substitution: The functionalized naphthalene undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce various amine derivatives.
Scientific Research Applications
2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(Dimethylamino)-2-(naphthalen-2-yl)acetic acid: Similar structure but with the dimethylamino group at a different position on the naphthalene ring.
Uniqueness
2-(Dimethylamino)-2-(naphthalen-1-yl)acetic acid is unique due to the specific positioning of the dimethylamino group and the naphthalene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1007878-80-9 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(dimethylamino)-2-naphthalen-1-ylacetic acid |
InChI |
InChI=1S/C14H15NO2/c1-15(2)13(14(16)17)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3,(H,16,17) |
InChI Key |
AVBLUEZBHOCRKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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